4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3 |
InChI Key |
AOKVEZXBHMANHE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction
A classical and widely used approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride derivative with an amine under basic conditions.
Step 1: Preparation of 4-Amino-3-hydroxybenzene-1-sulfonyl chloride
Starting from 4-amino-3-hydroxybenzene derivatives, sulfonyl chloride groups are introduced typically by chlorosulfonation using chlorosulfonic acid or sulfuryl chloride.Step 2: Reaction with Methylamine
The sulfonyl chloride intermediate is reacted with methylamine (CH3NH2) in a solvent such as ethanol, water, or a mixed solvent system with a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the generated HCl and drive the reaction to completion.-
- Temperature: Usually room temperature to mild heating (20–60 °C)
- Solvent: Protic solvents like ethanol or aqueous mixtures are common
- Base: Sodium carbonate or sodium hydroxide to maintain pH and facilitate reaction
- Reaction time: 1–4 hours depending on scale and conditions
Outcome : Formation of 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide with moderate to good yields (typically 70–90%) and high purity after recrystallization.
Protection and Deprotection Strategies
Due to the presence of multiple reactive groups (amino and hydroxyl), protection of functional groups is often employed to improve selectivity.
Amino group protection : Amino groups can be protected using carbamate groups such as benzyloxycarbonyl (Cbz) to prevent side reactions during sulfonylation or methylation steps.
Hydroxyl group protection : Hydroxyl groups may be protected as ethers or esters if needed, then deprotected after sulfonamide formation.
Deprotection : Removal of protecting groups is typically performed under mild acidic or hydrogenation conditions (e.g., catalytic hydrogenation for Cbz removal).
Alternative Synthetic Routes
Reductive amination and sulfonylation : Some synthetic routes involve the formation of intermediates such as 4-nitro-3-hydroxybenzene sulfonamides, followed by reduction of the nitro group to amino and subsequent methylation.
One-pot or tandem reactions : Recent advances include one-pot reactions where sulfonylation and amination occur sequentially without isolation of intermediates, improving efficiency and yield.
Representative Synthetic Procedure (Literature-Based Example)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-Amino-3-hydroxybenzene + chlorosulfonic acid, 0–5 °C, 2 h | Chlorosulfonation to form sulfonyl chloride intermediate | ~85% crude |
| 2 | Sulfonyl chloride + methylamine (aqueous), Na2CO3, 25 °C, 3 h | Formation of sulfonamide | 75–90% after purification |
| 3 | Purification by recrystallization from ethanol or isopropanol | Isolate pure 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide | >98% purity |
Analytical and Characterization Data
- Melting point : Typically around 270 °C for related sulfonamide derivatives with similar substitution patterns.
- NMR Spectroscopy :
- ^1H NMR shows characteristic signals for aromatic protons, amino protons (exchangeable), hydroxyl proton, and N-methyl group (~3 ppm singlet).
- ^13C NMR confirms aromatic carbons and methyl carbon.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of the compound.
- HPLC Purity : >99% achievable with optimized crystallization and purification.
Industrial and Patent-Scale Preparations
Patent literature describes scalable processes involving the use of isobutylamine and other amines for sulfonamide intermediates, with control over reaction temperature (40–90 °C) and solvent choice (toluene preferred) to optimize yield and purity.
Use of catalytic hydrogenation for simultaneous reduction and deprotection steps has been reported to enhance process efficiency and cost-effectiveness.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonyl chloride + methylamine | 4-Amino-3-hydroxybenzene | Chlorosulfonic acid, CH3NH2, Na2CO3 | 0–25 °C, 3 h | Simple, high yield | Requires sulfonyl chloride prep |
| Protection-deprotection route | Protected amino/hydroxybenzene | Cbz-Cl, methylating agents | Multiple steps | High selectivity | Longer synthesis time |
| Reductive amination + sulfonylation | Nitro-substituted intermediates | Reduction catalysts, methylation reagents | Controlled temperature | Good purity | More steps, complex |
| One-pot tandem reactions | Amines + sulfonyl chlorides | Base, solvent reflux | Efficient, less isolation | Process complexity |
Research Findings and Improvements
Recent studies emphasize the use of environmentally friendly solvents and bases (e.g., PEG-400, sodium carbonate) to improve sustainability.
Optimization of crystallization techniques enhances purity and yield, critical for pharmaceutical applications.
N-methylation selectivity can be improved by choice of methylating agents and reaction conditions to avoid overalkylation or side reactions.
Scientific Research Applications
4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of enzymes like carbonic anhydrase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity and leading to various physiological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-4-hydroxy-N-methylbenzenesulfonamide
- Synonyms: 3-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide, 85237-56-5 (CAS Registry Number)
- Molecular Formula : C₇H₉N₂O₃S
- Molecular Weight : 201.21 g/mol
- Key Identifiers : MDL numbers MFCD00142123 and MFCD20526164 .
Structural Features: The compound features a benzene ring substituted with an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a methylated sulfonamide (-SO₂NHCH₃) at position 1. This arrangement confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The following table summarizes key differences between 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide and selected analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents and Functional Groups |
|---|---|---|---|---|
| 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide | C₇H₉N₂O₃S | 201.21 | 85237-56-5 | -NH₂ (C3), -OH (C4), -SO₂NHCH₃ (C1) |
| N-Hydroxy-4-methylbenzenesulfonamide | C₇H₉NO₃S | 187.21 | 1593-60-8 | -OH (C4), -SO₂NH₂ (C1), -CH₃ (C4) |
| 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide | C₁₃H₁₂BrClN₂O₃S | 391.67 | 721908-30-1 | -NH₂ (C3), -Cl (C4), -Br (C3'), -OCH₃ (C4'), -SO₂NH-(substituted phenyl) |
| 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzene-1-sulfonamide | C₁₉H₂₆N₃O₃S | ~392.49 (estimated) | Not provided | -NH₂ (C4), -SO₂NH-(complex alkyl chain), stereochemical centers |
Key Observations :
Substituent Effects: The amino (-NH₂) and hydroxyl (-OH) groups in the target compound enhance hydrogen-bonding capacity compared to N-Hydroxy-4-methylbenzenesulfonamide, which lacks an amino group . Steric Complexity: The compound in features a branched alkyl chain and stereochemical centers, which may influence receptor binding specificity and metabolic stability .
Electronic Properties :
- The electron-donating -NH₂ and -OH groups in the target compound create a polarized aromatic system, contrasting with the electron-withdrawing halogens in ’s analogue.
Biological Activity
4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide, also known as 3-amino-4-hydroxy-N-methylbenzenesulfonamide, is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide is , with a molecular weight of approximately 202.23 g/mol. The compound features an amino group, a hydroxy group, and a sulfonamide functional group attached to a methyl-substituted benzene ring. This unique structural configuration contributes to its solubility and reactivity, making it a valuable candidate for pharmaceutical applications .
Enzyme Inhibition
One of the key areas of research surrounding 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide is its interaction with various enzymes. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which play critical roles in maintaining acid-base balance in biological systems. The compound can bind to both active and allosteric sites on these enzymes, altering their activity and potentially providing therapeutic benefits in conditions where CA activity is dysregulated .
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide | CA IX | 10.93–25.06 |
| Other Sulfonamides | CA II | 1.55–3.92 |
These findings indicate that derivatives of this compound may have selective inhibitory effects on specific isoforms of carbonic anhydrases, suggesting potential applications in cancer therapy and other metabolic disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide. For instance, compounds structurally related to this sulfonamide have demonstrated significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. The observed selectivity against cancer cells compared to normal cells indicates a promising therapeutic index .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (μM) | Selectivity Index |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52–6.31 | 5.5–17.5 |
| 4g | MCF-7 | Not specified | Not specified |
Additionally, these compounds have been shown to induce apoptosis in cancer cells, evidenced by significant increases in annexin V-FITC-positive apoptotic cells .
Antibacterial Properties
The antibacterial activity of 4-amino-3-hydroxy-N-methylbenzene-1-sulfonamide has also been explored. Studies indicate that it exhibits substantial inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 3: Antibacterial Activity Against Pathogenic Microbes
| Bacteria | Inhibition (%) at 50 μg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Escherichia coli | Significant inhibition observed |
This antibacterial effect suggests that the compound could be developed into new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Case Studies and Research Findings
In a study evaluating the pharmacokinetic properties of related sulfonamides, compounds demonstrated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . The predictive ADMET studies indicated that these compounds possess promising pharmacological profiles suitable for further development.
Moreover, another research effort focused on the synthesis of new derivatives revealed that modifications in the chemical structure could enhance both enzyme inhibition and anticancer activity . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological efficacy of sulfonamides.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group acts as an electrophilic site in substitution reactions:
-
Reaction with carbon disulfide and ethyl iodide : Generates diethyl 4-aminophenylsulfonylcarbonimidodithioate, a precursor for thiourea derivatives .
-
Interaction with isocyanates/isothiocyanates : Forms semicarbazides or thiosemicarbazides, which cyclize to triazoles or thiadiazoles under basic conditions .
Key data :
| Reaction Partner | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Carbon disulfide | Thiourea | 75–85 | Reflux, EtOH |
| Phenyl isocyanate | Semicarbazide | 68 | Propan-2-ol, RT |
Antibacterial and Enzyme Inhibition Mechanisms
The compound exhibits bacteriostatic effects via competitive inhibition of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA). This disrupts folate synthesis in bacteria. Additionally:
-
Carbonic anhydrase (CA) inhibition : Derivatives show selective inhibition of CA IX (IC₅₀: 10.93–25.06 nM) over CA II (IC₅₀: 1.55–3.92 μM), relevant in cancer therapy .
-
Structure-activity relationship (SAR) : Electron-withdrawing groups on the benzene ring enhance enzyme affinity .
Functional Group Transformations
-
Acylation : The amino group reacts with acyl chlorides (e.g., chloroacetyl chloride) to form amides, which are intermediates in thiazolone synthesis .
-
Oxidation : The hydroxyl group can be oxidized to a quinone under strong oxidizing conditions, though this is less commonly reported.
Synthetic applications :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential sulfonation and methylation steps. For example, sulfonation of the parent aromatic amine can be achieved using chlorosulfonic acid under controlled conditions, followed by N-methylation with methyl iodide in the presence of a base like potassium carbonate. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents. Similar protocols are detailed for structurally analogous sulfonamides .
Q. How should researchers handle and store 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizing agents. Personal protective equipment (PPE), including nitrile gloves and safety goggles, should be worn during handling. Refer to GHS guidelines (H302, H315, H319) for hazard mitigation, and ensure proper ventilation in storage areas .
Q. What analytical techniques are essential for characterizing 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl group integration.
- FT-IR to identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (using software like APEX2 and SAINT) for definitive structural elucidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways and transition states. Tools like Gaussian or ORCA can simulate electronic properties and Fukui indices to predict electrophilic/nucleophilic sites. Integrate computational predictions with experimental validation using ICReDD’s reaction design framework, which combines quantum chemistry and machine learning for condition optimization .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate conflicting data using:
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Temperature-dependent NMR to assess dynamic effects like tautomerism.
- Single-crystal X-ray diffraction for unambiguous structural confirmation.
- Comparative analysis with structurally similar sulfonamides (e.g., 3,4-dichloro derivatives) to identify substituent-induced shifts .
Q. What methodologies are recommended for assessing the biological activity of 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide?
- Methodological Answer :
- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution.
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular docking (AutoDock Vina) to predict binding affinity for targets like dihydrofolate reductase (DHFR), a common sulfonamide target .
Q. How can experimental design be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading).
- Screen substituent effects via factorial design , focusing on amino/hydroxyl group modifications.
- Integrate computational pre-screening (e.g., molecular dynamics simulations) to prioritize derivatives with desired properties .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in the catalytic efficiency of 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide in different solvents?
- Methodological Answer :
- Conduct solvent polarity studies using Kamlet-Taft parameters to correlate solvent effects with reaction rates.
- Perform kinetic isotope effect (KIE) experiments to probe rate-determining steps.
- Use HPLC-MS to monitor intermediate formation and side reactions in polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
